

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, bearing the CAS Number 304693-64-9, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a pyrimidine core and a trifluoromethyl group, impart unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to potent inhibitors of the NF-κB and AP-1 signaling pathways, key regulators of the inflammatory response. Detailed experimental protocols and pathway diagrams are included to facilitate further research and development.

Chemical and Physical Properties

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a stable compound under standard conditions. The trifluoromethyl group significantly influences its chemical properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	304693-64-9	[General chemical suppliers]
Molecular Formula	C ₈ H ₇ F ₃ N ₂ O ₂	[1]
Molecular Weight	220.15 g/mol	[1]
Boiling Point	194.365 °C at 760 mmHg	[2]
Density	1.344 g/cm ³	[2]
Flash Point	71.349 °C	[2]
Predicted ¹³ C-NMR (CDCl ₃) δ	162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4	[2]

Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** can be achieved through various synthetic routes. A common and effective method involves the dechlorination of a chlorinated precursor.

Synthesis from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

A plausible synthetic route involves the reduction of the chloro-substituent from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure for such a reaction is provided below.

Reaction Scheme:

General Experimental Protocol:

- Reaction Setup: To a solution of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a palladium catalyst, for example, 10% palladium on activated carbon.

- Reaction Conditions: The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
- Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the desired **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate**.

Applications in Drug Discovery: A Precursor to NF- κ B and AP-1 Inhibitors

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of molecules designed to modulate critical signaling pathways in human diseases. A significant application is its use in the preparation of inhibitors of the Nuclear Factor-kappa B (NF- κ B) and Activator Protein-1 (AP-1) transcription factors. These pathways are central to the inflammatory response and are implicated in a wide range of diseases, including cancer, autoimmune disorders, and chronic inflammation.

Synthesis of Ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl)amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate

This derivative has been synthesized and evaluated for its inhibitory activity against AP-1 and NF- κ B mediated gene expression.

Experimental Protocol for Synthesis:

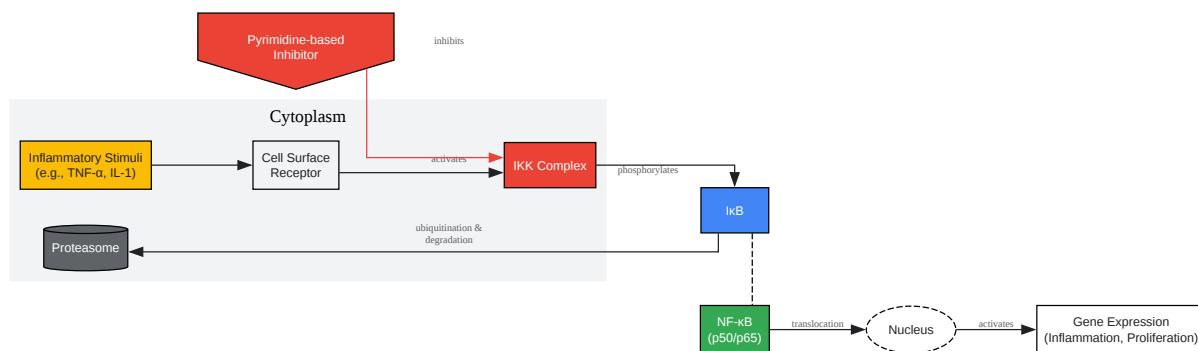
While a detailed, step-by-step protocol for this specific synthesis is not available in the provided search results, the general synthetic strategy would involve the nucleophilic substitution of a suitable leaving group on the pyrimidine ring of an **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** derivative with 3-amino-4-methyl-1H-pyrrole-2,5-dione.

Signaling Pathways and Mechanism of Action

The inhibition of NF-κB and AP-1 signaling pathways is a promising strategy for the development of novel anti-inflammatory and anti-cancer drugs.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.



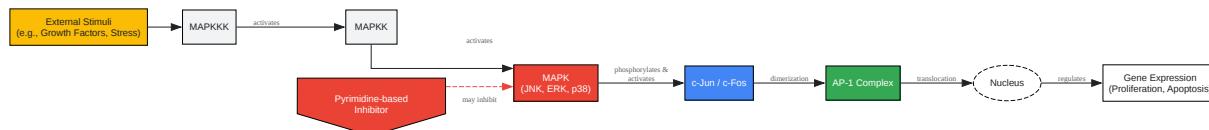
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Caption: The Canonical NF-κB Signaling Pathway.

The AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. It is activated by a variety of stimuli, including growth factors, cytokines, and

cellular stress. The activation of AP-1 is primarily regulated by the mitogen-activated protein kinase (MAPK) cascades. Once activated, AP-1 binds to specific DNA sequences and regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.



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Caption: The AP-1 Signaling Pathway.

Conclusion

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile and valuable building block for the synthesis of biologically active molecules. Its utility as a precursor for potent inhibitors of the NF- κ B and AP-1 signaling pathways highlights its potential in the development of novel therapeutics for a range of diseases. The information and protocols provided in this guide are intended to support further research into the synthesis and applications of this promising compound.

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References

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